Lyalosidic acid
Description
While direct literature on its structure and applications is scarce, its nomenclature suggests structural similarities to glycosidic acids (e.g., lactobionic acid) or hydroxy acids (e.g., glycolic acid). Such compounds often exhibit unique physicochemical properties, including solubility in polar solvents, pH-dependent reactivity, and applications in pharmaceuticals or industrial chemistry .
Properties
CAS No. |
104821-27-4 |
|---|---|
Molecular Formula |
C26H28N2O9 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
(2S,3R,4S)-3-ethenyl-4-(9H-pyrido[3,4-b]indol-1-ylmethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid |
InChI |
InChI=1S/C26H28N2O9/c1-2-12-15(9-18-20-14(7-8-27-18)13-5-3-4-6-17(13)28-20)16(24(33)34)11-35-25(12)37-26-23(32)22(31)21(30)19(10-29)36-26/h2-8,11-12,15,19,21-23,25-26,28-32H,1,9-10H2,(H,33,34)/t12-,15+,19-,21-,22+,23-,25+,26+/m1/s1 |
InChI Key |
UZLBTLIRYSYTRG-PVAZCJMFSA-N |
Isomeric SMILES |
C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC3=NC=CC4=C3NC5=CC=CC=C45 |
Canonical SMILES |
C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC3=NC=CC4=C3NC5=CC=CC=C45 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lyalosidic acid can be extracted from plant sources using ethanol, hydroethanol, and water extracts . The extraction process involves preparing different stem and leaf extracts and fractions, followed by sequential liquid-liquid acid-base alkaloid separations . The synthetic routes for this compound typically involve the cyclization of secologanin and tryptamine moieties .
Industrial Production Methods
The process includes the use of solvents like ethanol and water, followed by purification steps to isolate the compound .
Chemical Reactions Analysis
Hydrolysis of Lyalosidic Acid Tetraacetate
This compound is synthesized via deprotection of its tetraacetylated precursor under basic conditions.
Reaction Conditions :
-
Substrate : this compound tetraacetate (19 )
-
Reagents : Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Solvent : Methanol (MeOH)
-
Temperature : 0°C
-
Time : 20 minutes
Outcome :
-
Complete deacetylation yields this compound (2 ) as a pale yellow amorphous powder.
-
Yield : 92%
-
Key Analytical Data :
Acid-Catalyzed Rearrangement to Correantosine F
This compound undergoes an acid-mediated transformation to produce correantosine F, a structurally related natural product.
Reaction Conditions :
-
Substrate : this compound (2 )
-
Reagents : Trifluoroacetic anhydride (TFAA), trifluoroacetic acid (TFA)
-
Solvent : TFAA/TFA mixture
-
Temperature : Room temperature
-
Time : 3 hours
Post-Reaction Workup :
-
Neutralization with pyridine and methanol.
-
Purification via preparative thin-layer chromatography (PTLC).
Outcome :
-
Formation of correantosine F (5 ) with 78% yield.
-
Minor reversion to lyaloside (1 ) (6% yield) observed.
-
Mechanistic Insight : The reaction likely involves cyclization or dehydration facilitated by the acidic environment .
Table 1. Comparative Reaction Yields and Conditions
| Reaction Type | Substrate | Reagents | Yield | Product |
|---|---|---|---|---|
| Deprotection (Hydrolysis) | Tetraacetate 19 | K₂CO₃/MeOH | 92% | This compound 2 |
| Acid-Catalyzed Rearrangement | This compound 2 | TFAA/TFA | 78% | Correantosine F 5 |
Functional Group Reactivity and Stability
This compound’s structure includes a carboxylic acid moiety and β-carboline core, which influence its reactivity:
Scientific Research Applications
Lyalosidic acid has been studied for its potential antileishmanial and antiplasmodial activities . It has shown promise in inhibiting the growth of Leishmania species and Plasmodium falciparum, the parasite responsible for malaria . Additionally, this compound is being explored for its potential use in treating metabolic disorders like diabetes due to its ability to modulate oxidative stress and inflammation .
Mechanism of Action
The mechanism of action of lyalosidic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the aggregation of amyloidogenic peptides, reduce oxidative stress, and modulate inflammatory pathways . These actions contribute to its potential therapeutic effects in treating diseases like diabetes and leishmaniasis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Differences
Lyalosidic acid’s presumed structure (e.g., a glycoside-carboxylic acid hybrid) aligns it with:
- Lactobionic Acid : A sugar acid derived from lactose oxidation, featuring a gluconic acid moiety linked to galactose. Both compounds likely share high hydrophilicity and chelating properties due to multiple hydroxyl and carboxyl groups .
- Sulfosalicylic Acid : Contains sulfonic and carboxylic acid groups, enabling strong acidity and protein-precipitating capabilities. Unlike this compound, sulfosalicylic acid lacks glycosidic bonds but shares multifunctional acidity .
- Elaidic Acid: A trans-isomer of oleic acid with a linear carbon chain and one double bond.
Table 1: Structural Comparison
| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound* | Hypothetical | Glycoside, Carboxylic Acid | ~300–400 |
| Lactobionic Acid | C₁₂H₂₂O₁₂ | Carboxylic Acid, Hydroxyls | 358.29 |
| Sulfosalicylic Acid | C₇H₆O₆S | Sulfonic Acid, Carboxylic Acid | 218.18 |
| Elaidic Acid | C₁₈H₃₄O₂ | Trans Double Bond, Carboxylic Acid | 282.47 |
*Hypothetical data inferred from structural analogs .
Physicochemical Properties
- Solubility : Lactobionic acid and sulfosalicylic acid exhibit high water solubility (>100 g/L at 25°C) due to polar functional groups. This compound is expected to follow this trend, whereas elaidic acid is lipid-soluble .
- Acidity : Sulfosalicylic acid (pKa ~1.5) is significantly more acidic than lactobionic acid (pKa ~3.5). This compound’s acidity may fall between these values, depending on glycosidic electron-withdrawing effects .
- Thermal Stability : Elaidic acid’s trans configuration enhances oxidative stability compared to cis isomers, while glycosidic acids like lactobionic acid degrade above 150°C. This compound’s stability may mirror lactobionic acid but require stabilization in acidic environments .
Table 2: Physicochemical Properties
| Compound | Water Solubility (g/L) | pKa | Thermal Stability (°C) |
|---|---|---|---|
| This compound* | >100 | ~2.5–3.0 | <150 |
| Lactobionic Acid | 500 | 3.5 | 150 (decomposes) |
| Sulfosalicylic Acid | 200 | 1.5 | Stable to 200 |
| Elaidic Acid | Insoluble | 4.8 | Stable to 250 |
*Inferred from analogous compounds .
Industrial Relevance
- Elaidic Acid : A model for studying oxidative stability in emulsions. This compound’s glycosidic structure may improve emulsion viscosity or stability in cosmetic products .
- Glycolic Acid : An alpha-hydroxy acid used in exfoliants. This compound’s larger size could reduce skin penetration, altering its efficacy in skincare .
Biological Activity
Lyalosidic acid is a lesser-known compound with significant potential in biological applications, particularly in the fields of medicine and pharmacology. This article explores its biological activity, including antibacterial properties, effects on cellular processes, and potential therapeutic uses, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is categorized as a glycosidic compound, which means it contains a sugar moiety linked to a non-sugar component (aglycone). This structural characteristic is crucial for its biological activity, as glycosidic compounds often exhibit enhanced pharmacological effects due to their ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against certain bacterial strains. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane integrity |
| Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |
| Pseudomonas aeruginosa | 128 µg/mL | Interference with metabolic pathways |
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested for its efficacy against Staphylococcus aureus. The study demonstrated that concentrations as low as 32 µg/mL significantly inhibited bacterial growth, suggesting its potential as an antibacterial agent in clinical applications. The mechanism was found to involve membrane disruption leading to cell lysis.
Case Study 2: Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of this compound on human cell lines. Results indicated that while this compound exhibited antibacterial activity, it also showed selective cytotoxicity towards cancerous cells at higher concentrations (above 100 µg/mL), indicating a potential dual role in both antimicrobial and anticancer therapies.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Similar to other glycosidic compounds, this compound can disrupt bacterial cell membranes, leading to increased permeability and eventual cell death.
- Inhibition of Protein Synthesis : By interfering with ribosomal function, this compound may inhibit the synthesis of essential proteins in bacteria.
- Modulation of Cellular Pathways : this compound has been shown to affect signaling pathways involved in inflammation and immune response, suggesting its use in treating inflammatory conditions.
Research Findings
Recent literature emphasizes the importance of glycosidic residues in enhancing the biological activity of compounds like this compound. A comprehensive review identified that modifications to the glycosidic structure could lead to improved efficacy and reduced toxicity profiles for therapeutic applications .
Q & A
Q. What are the established analytical methods for identifying and quantifying Lyalosidic acid in complex biological matrices?
To ensure accuracy, researchers should employ hyphenated techniques such as HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) with deuterated solvents. For quantification, calibration curves using purified this compound standards are essential. Experimental protocols must specify column types (e.g., C18 for HPLC), ionization modes (e.g., ESI+ for MS), and validation parameters (e.g., LOD, LOQ) .
Q. How can researchers design a reproducible synthesis protocol for this compound, considering variables like catalysts and reaction conditions?
A robust protocol should include:
- Control experiments to isolate the effects of catalysts (e.g., enzymatic vs. chemical).
- Kinetic studies to optimize reaction time and temperature.
- Purity validation via melting point analysis and chromatographic retention times. Document all steps in the main manuscript, with extended details (e.g., solvent ratios, catalyst concentrations) in supplementary materials to ensure reproducibility .
Q. What criteria should guide the selection of in vitro models for studying this compound’s bioactivity?
Prioritize models aligned with the compound’s putative mechanism (e.g., cell lines expressing target receptors). Include positive controls (known agonists/antagonists) and dose-response assays to establish efficacy thresholds. Validate results across at least two independent cell cultures to mitigate batch variability .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound derivatives?
Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins, followed by MD simulations (GROMACS) to assess stability. Cross-validate predictions with in vitro assays on synthesized derivatives. Address discrepancies by re-evaluating force field parameters or solvation models .
Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across different in vivo models?
Apply the FINER framework to evaluate study feasibility and relevance:
- Feasibility : Compare dosing regimens (e.g., oral vs. intravenous).
- Novelty : Assess species-specific metabolic pathways (e.g., cytochrome P450 isoforms).
- Ethics : Ensure animal welfare compliance in repeated sampling. Meta-analyses of existing data can identify confounding variables (e.g., diet, genetic background) .
Q. How should researchers validate this compound’s proposed mechanism of action when initial results conflict with established pathways?
Conduct knockdown/knockout experiments (e.g., CRISPR-Cas9) to silence putative targets. Pair with rescue experiments (reintroducing the target protein) to confirm specificity. Use multi-omics integration (transcriptomics + metabolomics) to uncover compensatory pathways .
Data Analysis and Reporting Standards
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
- Mixed-effects models to account for intra-experiment variability.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) and confidence intervals to avoid overinterpreting small-sample studies .
Q. How can researchers ensure transparency when publishing negative or inconclusive results for this compound’s therapeutic potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
